Octyl carbamate
Description
Contextualization of Octyl Carbamate (B1207046) as a Carbamate Derivative
Within this broad class of compounds, octyl carbamate, also known as n-octyl carbamate, is the ester formed from carbamic acid and octanol (B41247). ontosight.ai It is structurally defined by an octyl group attached to the oxygen atom of the carbamate core. This structure imparts specific physicochemical properties, such as increased lipophilicity compared to its lower alkyl chain counterparts. oup.com Its identity is precisely defined by its unique identifiers and molecular properties.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | ontosight.ai |
| CAS Number | 2029-64-3 | ontosight.aibldpharm.com |
| Molecular Formula | C₉H₁₉NO₂ | ontosight.aibldpharm.com |
| Molecular Weight | 173.25 g/mol | bldpharm.com |
| SMILES Code | NC(OCCCCCCCC)=O | bldpharm.com |
| InChI Identifier | YPNZTHVEMNUDND-UHFFFAOYSA-N | ontosight.ai |
Academic Significance and Research Trajectories within Carbamate Science
The academic interest in carbamates stems from their versatile synthesis and wide-ranging applications. The synthesis of carbamates can be achieved through various routes, including the reaction of isocyanates with alcohols, the aminolysis of chloroformates, and more modern methods utilizing carbon dioxide as a C1 synthon to avoid hazardous reagents like phosgene (B1210022). scielo.brmdma.chgoogle.comorganic-chemistry.org Research has also focused on catalyzed reactions, such as using zinc chloride to facilitate the formation of carbamates from carbamoyl (B1232498) chlorides and alcohols. acs.org
This compound and related n-alkyl carbamates are subjects of specific research trajectories. They are often utilized as intermediates in the synthesis of more complex molecules for pharmaceutical or agricultural use. ontosight.ai For instance, the carbamate moiety is a key structural feature in numerous approved medications. scielo.br
Detailed research findings highlight the role of the octyl group in influencing the properties and applications of carbamate-containing molecules:
Physicochemical and Metabolic Studies: A study investigating the metabolism and pharmacokinetics of a homologous series of n-alkyl carbamates (including ethyl, n-butyl, n-hexyl, and n-octyl carbamates) in rats found that the metabolic fate was dependent on the alkyl chain length. oup.com While hydrolysis of the carbamate group was a primary pathway for the more water-soluble members, increasing lipophilicity with longer chains like octyl led to a greater degree of ω-1 oxidation products. oup.com
Materials Science: In the field of polymer modification, researchers have explored the carbamation of starch using octyl amine and dimethyl carbonate as a coupling agent to produce starch this compound. acs.org This process hydrophobizes the natural polymer, creating a material with potential applications in forming Pickering emulsions, where the modified starch particles stabilize the interface between two immiscible liquids. acs.org The study confirmed the attachment of the alkyl group via a carbamate linkage. acs.org
Structure-Activity Relationship (SAR) Studies: The octyl group is often incorporated into molecular designs to study how lipophilicity and steric bulk affect biological activity. In a study on antistaphylococcal agents, a series of carbamates with varying alkyl chain lengths, from ethyl to octyl, were synthesized. nih.gov The research found that lipophilicity increased linearly up to the octyl derivative, and this property, along with the bulkiness of the substituent, was critical for the molecule's ability to disrupt biological membranes and exert its bactericidal effect. nih.gov
These research avenues demonstrate that this compound is not only a distinct chemical entity but also a valuable component in broader scientific studies, contributing to the understanding of structure-property relationships and the development of new materials and potential therapeutic agents within the extensive field of carbamate chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2029-64-3 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
octyl carbamate |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3,(H2,10,11) |
InChI Key |
YPNZTHVEMNUDND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)N |
Origin of Product |
United States |
Synthetic Routes and Reaction Mechanisms for Octyl Carbamate Derivatives
Established Synthetic Pathways for N-Alkyl-O-Alkyl Carbamates
The formation of the carbamate (B1207046) linkage typically involves the reaction of an electrophilic carbonyl source with a nucleophilic amine or the reaction of an electrophilic carbamoyl (B1232498) group with a nucleophilic alcohol. researchgate.net Traditional methods have often relied on hazardous reagents, prompting the development of safer and more environmentally friendly alternatives.
Historically, the most prominent route to carbamate synthesis involves the use of phosgene (B1210022) (COCl₂) or its less volatile equivalents like diphosgene and triphosgene. researchgate.netgoogle.com Phosgene is a highly toxic and hazardous chemical, which has driven efforts to find alternative synthetic routes. google.comacs.org
The general mechanism using phosgene for an N-alkyl-O-octyl carbamate would proceed in two main steps:
Formation of the Chloroformate: Octyl alcohol (1-octanol) reacts with phosgene to form octyl chloroformate. This reaction generates hydrogen chloride (HCl) as a byproduct.
Amination: The resulting octyl chloroformate, an electrophilic alkoxycarbonyl derivative, is then reacted with a primary or secondary amine (R-NH₂ or R₂NH) to yield the corresponding N-alkyl-O-octyl carbamate, with another molecule of HCl being eliminated. researchgate.net
Triphosgene, a solid crystalline phosgene equivalent, is sometimes used to improve handling safety. nih.govnih.gov It can be used to generate N-carbamoyl chlorides from N-alkyl azetidines or to synthesize oxazolidinones from 1,2-aminoalcohols, which are related carbamate structures. nih.gov
Growing environmental and safety concerns have accelerated the development of phosgene-free synthetic methods for carbamates. google.com These approaches utilize safer and more sustainable carbonyl sources.
Carbon dioxide (CO₂) is an attractive alternative to phosgene as it is abundant, non-toxic, and renewable. researchgate.net The synthesis of carbamates using CO₂ typically involves a three-component coupling reaction of an amine, carbon dioxide, and an organic electrophile, such as an alkyl halide. nih.govorganic-chemistry.org
The reaction mechanism generally proceeds through the following steps:
An amine reacts readily and reversibly with CO₂ in the presence of a base to form a carbamate anion. researchgate.netnih.gov
This carbamate anion is then trapped by an electrophile, such as octyl bromide, in an Sₙ2 type reaction to form the final carbamate product. researchgate.netnih.gov
Strong, non-nucleophilic bases are often employed to facilitate the formation and stabilization of the carbamate intermediate. nih.govacs.org Cesium carbonate has proven particularly effective for this purpose, allowing the reaction to proceed under mild conditions. google.comnih.govgoogle.com The addition of tetrabutylammonium (B224687) iodide (TBAI) can further improve yields and suppress N-alkylation byproducts. nih.govorganic-chemistry.org
| Amine | Electrophile | Base | Additive | Solvent | Conditions | Yield | Reference |
| Benzylamine | Benzyl (B1604629) chloride | Cesium Carbonate | TBAI | DMF | Room Temp, 5h | 92% | google.com |
| Furfurylamine | Benzyl chloride | Cesium Carbonate | TBAI | DMF | Room Temp, 5h | 90% | google.com |
| Aniline | n-Butyl bromide | DBU | None | Acetonitrile (B52724) | 80°C, 50 min | 78% | nih.gov |
| Pyrrolidine | n-Butyl bromide | DBU | None | Acetonitrile | 80°C, 50 min | 92% | nih.gov |
This table presents examples of N-alkyl carbamate synthesis using CO2, illustrating typical reagents and conditions. Specific synthesis of octyl carbamate would involve using an octyl halide as the electrophile.
1,1'-Carbonyldiimidazole (CDI) is a versatile and safer alternative to phosgene for activating alcohols towards carbamate formation. researchgate.netrsc.orgresearchgate.netyoutube.com A three-step method for preparing N-alkyl-O-alkyl carbamates using CDI has been developed that proceeds under mild conditions. researchgate.netrsc.org
The reaction sequence is as follows:
Activation of Alcohol: An alcohol, such as 1-octanol, reacts with CDI to form an alkoxycarbonyl imidazole (B134444) intermediate (carbamoyl-imidazole). This step typically proceeds in excellent yields (92–97%) at room temperature. researchgate.netrsc.org
Formation of Imidazolium (B1220033) Salt: The carbamoyl-imidazole is converted into a more reactive imidazolium salt by reacting it with an alkylating agent like methyl iodide. researchgate.netrsc.org
Reaction with Amine: The activated imidazolium salt readily reacts with a primary or secondary amine to afford the desired N-alkyl-O-alkyl carbamate in high isolated yields (66–99%). researchgate.netrsc.org
This method avoids the use of toxic reagents and the reaction conditions are mild, making it a highly effective approach. researchgate.netrsc.org
Another phosgene-free strategy involves the use of various alkoxycarbonylating agents, which are often mixed carbonates. nih.govacs.org For instance, p-nitrophenyl chloroformate can be treated with an alcohol in the presence of a base to generate an activated carbonate. This carbonate then serves as an effective alkoxycarbonylating reagent for amines to form the carbamate product. nih.govacs.org Di(2-pyridyl) carbonate is another reagent used for this purpose. acs.org
The Curtius rearrangement provides an alternative pathway. This method involves the thermal decomposition of an acyl azide (B81097) into an isocyanate intermediate. This highly reactive isocyanate can then be trapped by an alcohol, such as 1-octanol, to yield the corresponding carbamate. nih.gov
Phosgene-Free Methodologies
Optimization of Synthetic Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of carbamate products. For the synthesis of N-substituted carbamates from alkyl carbamates, catalysts such as Ni-promoted Fe₃O₄ have been used, with studies showing that various N-substituted carbamates could be synthesized with 90–98% isolated yields under optimized conditions. ionike.com
In syntheses utilizing urea (B33335) and alcohols, the choice of catalyst and reaction parameters significantly impacts the outcome. For example, using a TiO₂/SiO₂ catalyst for the reaction of urea and methanol, the yield of methyl carbamate could be increased from 94.5% to 97.5% by extending the reaction time from 4 to 6 hours. mdpi.com
| Parameter | Variation | Effect on Yield | Reference |
| Catalyst Amount (Urea + Butanol) | 0 wt% -> 10 wt% | Yield of butyl carbamate increased from 88% to 96% | mdpi.com |
| Reaction Time (Urea + Methanol) | 4 h -> 6 h | Yield of methyl carbamate increased from 94.5% to 97.5% | mdpi.com |
| CO₂ Flow Rate (Aniline + n-BuBr) | 1.5 mL/min -> 3.6 mL/min | Conversion increased from 58% to 78% | acs.org |
For CDI-mediated syntheses, the activation of the carbamoyl-imidazole intermediate to an imidazolium salt was a key optimization step. The direct reaction of the less reactive carbamoyl-imidazole with an amine like piperidine (B6355638) was sluggish, yielding only 11% of the carbamate. However, after conversion to the more reactive imidazolium salt, the reaction with various primary and secondary amines provided excellent yields (78–98%). researchgate.netrsc.org This highlights how tuning the reactivity of intermediates can dramatically improve synthetic outcomes.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its derivatives is increasingly being evaluated through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles relevant to this compound synthesis include maximizing atom economy, utilizing renewable feedstocks, and employing safer solvents.
Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Traditional methods for synthesizing carbamates often involve the use of highly toxic reagents like phosgene or isocyanates, which can result in poor atom economy and the generation of hazardous byproducts. researchgate.netacs.org
Greener synthetic routes focus on maximizing the incorporation of all reactant atoms into the final this compound product. A significant advancement in this area is the direct synthesis of carbamates from carbon dioxide (CO₂), amines, and alcohols. rsc.orgnih.gov This approach utilizes CO₂ as an abundant, non-toxic, and renewable C1 feedstock, which is a significant improvement over phosgene-based methods. researchgate.net For example, the synthesis from an amine, CO₂, and octanol (B41247) can be highly atom-economical. Another green approach is the reaction of urea with alcohols, which avoids harmful reagents like phosgene and generates ammonia (B1221849) as the primary byproduct. organic-chemistry.org
| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy Principle |
|---|---|---|---|---|
| Traditional Isocyanate Route | Heptylamine, Phosgene, Octanol | Octyl heptylcarbamate | HCl | Lower atom economy, uses toxic phosgene. |
| Green CO₂ Route | Amine, Carbon Dioxide, Octanol | This compound | Water (in some variations) | High atom economy, utilizes renewable C1 source. researchgate.net |
| Urea-based Route | Urea, Octanol | This compound | Ammonia | Good atom economy, avoids highly toxic reagents. researchgate.net |
Use of Renewable Feedstocks
The principle of using renewable feedstocks encourages the sourcing of raw materials from biological origins rather than depleting fossil fuels. In the context of this compound synthesis, the "octyl" portion of the molecule, derived from octanol, can be sourced from renewable resources. Bio-based alcohols, including terpenic alcohols, can be used as starting materials for carbamate synthesis. researchgate.net Similarly, CO₂, a key component in many green carbamate synthesis routes, can be considered a renewable feedstock, especially when captured from bio-based industrial processes. researchgate.net The development of processes that utilize alcohols derived from biomass aligns with the goal of creating a more sustainable chemical industry.
Safer Solvents and Auxiliaries
The choice of solvent plays a critical role in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. reagent.co.uk Green chemistry promotes the use of safer alternatives, such as water, supercritical fluids (like supercritical CO₂), or deep eutectic solvents (DESs). acs.orgreagent.co.ukresearchgate.net
Research has shown the successful synthesis of alkyl carbamates in supercritical carbon dioxide, which acts as both a solvent and a reactant, inhibiting the formation of byproducts. researchgate.net Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are also emerging as promising green reaction media for carbamate synthesis. acs.orgmdpi.com These solvents are often biodegradable, have low toxicity, and can be recycled, significantly reducing the environmental footprint of the synthesis process. mdpi.com
Mechanistic Studies of Carbamate Formation via Rearrangement Reactions (e.g., Hofmann, Curtius)
Rearrangement reactions provide a powerful method for synthesizing amines and their derivatives, including carbamates. The Hofmann and Curtius rearrangements are classic examples that proceed through a common isocyanate intermediate, which can be trapped by an alcohol like octanol to yield the corresponding this compound. masterorganicchemistry.comtcichemicals.com
Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org However, by intercepting the isocyanate intermediate with an alcohol, the reaction can be directed to produce a stable carbamate. tcichemicals.comwikipedia.org
The mechanism involves the following key steps:
N-Bromination: A primary amide reacts with bromine (Br₂) in the presence of a strong base (like NaOH) to form an N-bromoamide intermediate. jove.comchemistrysteps.com
Anion Formation: The base abstracts the remaining acidic proton from the nitrogen, forming a bromoamide anion. wikipedia.orgjove.com
Rearrangement to Isocyanate: The bromoamide anion undergoes a concerted rearrangement. The alkyl group (R group) attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion departs. This 1,2-shift results in the formation of an isocyanate (R-N=C=O) intermediate. chemistrysteps.comorganicchemistrytutor.com
Carbamate Formation: The highly electrophilic carbon of the isocyanate is then attacked by a nucleophile. masterorganicchemistry.com Instead of hydrolysis with water to form an amine, the addition of an alcohol, such as octanol, traps the isocyanate. The oxygen atom of the alcohol attacks the carbonyl carbon of the isocyanate, and subsequent proton transfer yields the final this compound product. tcichemicals.comorganicchemistrytutor.com
Kinetic studies have shown that electron-donating groups on the migrating R group can increase the rate of the Hofmann rearrangement. youtube.com The reaction proceeds with complete retention of the stereochemical configuration of the migrating group. slideshare.net
Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide to form an isocyanate. wikipedia.orgallen.in Similar to the Hofmann rearrangement, this isocyanate can be reacted with an alcohol to synthesize a carbamate. wikipedia.org
The mechanism proceeds as follows:
Acyl Azide Formation: The reaction typically starts from a carboxylic acid, which is converted to an acyl chloride and then reacted with sodium azide (NaN₃) to form an acyl azide. chemistrysteps.comlibretexts.org
Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes a concerted rearrangement. The R group migrates to the adjacent nitrogen atom with the simultaneous loss of nitrogen gas (N₂), a highly stable leaving group. wikipedia.orgchemistrysteps.comyoutube.com This step is entropically very favorable and forms the isocyanate intermediate. chemistrysteps.com Research indicates this is a concerted process rather than a two-step process involving a nitrene intermediate. wikipedia.org
Carbamate Formation: The isocyanate intermediate is then trapped by an alcohol. wikipedia.org In the synthesis of an this compound, octanol is added to the reaction. The nucleophilic oxygen of octanol attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the this compound derivative. nih.gov
The Curtius rearrangement is known for its reliability and the fact that the reaction kinetics are first-order. nih.gov It also proceeds with complete retention of stereochemistry at the migrating R-group. nih.govnih.gov
| Feature | Hofmann Rearrangement | Curtius Rearrangement |
|---|---|---|
| Starting Material | Primary Amide chemistrysteps.com | Acyl Azide (from Carboxylic Acid) chemistrysteps.com |
| Key Reagents | Br₂ or other halogen source, Strong Base (e.g., NaOH) youtube.com | Azide source (e.g., NaN₃), Heat libretexts.orgyoutube.com |
| Key Intermediate | Isocyanate masterorganicchemistry.com | Isocyanate masterorganicchemistry.com |
| Leaving Group in Rearrangement | Halide ion (e.g., Br⁻) jove.com | Nitrogen gas (N₂) wikipedia.org |
| Mechanism | Concerted 1,2-alkyl shift youtube.com | Concerted 1,2-alkyl shift wikipedia.org |
| Stereochemistry | Retention of configuration slideshare.net | Retention of configuration nih.gov |
Advanced Structural Characterization and Elucidation of Octyl Carbamate
Spectroscopic Techniques for Molecular Structure Determination
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is fundamental to structural chemistry. Different regions of the electromagnetic spectrum probe different molecular properties, from nuclear spin states to bond vibrations and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the magnetic behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: In the proton NMR spectrum, each unique proton environment in the octyl carbamate (B1207046) molecule gives rise to a distinct signal. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values are all informative. The protons of the octyl chain would appear in the upfield region (typically 0.8-4.0 ppm). The terminal methyl (CH₃) group would be a triplet, while the methylene (B1212753) (CH₂) groups would show complex multiplets due to coupling with adjacent protons. The protons on the methylene group attached to the oxygen atom (O-CH₂) would be the most downfield of the alkyl protons due to the deshielding effect of the electronegative oxygen. The N-H protons of the carbamate group would appear as a broader signal, with a chemical shift that can be variable depending on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in octyl carbamate produces a single peak. The carbonyl carbon (C=O) of the carbamate group is highly deshielded and appears significantly downfield (typically in the 155-160 ppm region). The carbon atom of the O-CH₂ group also experiences a downfield shift. The other carbon atoms of the octyl chain would appear at progressively more upfield positions.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for the Octyl Moiety in a Carbamate Context (from Phenyl this compound)
| Atom Type | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) |
| -O-C H₂- | ~4.1 (t) | ~66 |
| -CH₂- | ~1.6 (quint) | ~32 |
| -CH₂- | ~1.3 (m) | ~29 |
| -CH₂- | ~1.3 (m) | ~29 |
| -CH₂- | ~1.3 (m) | ~26 |
| -CH₂- | ~1.3 (m) | ~23 |
| -C H₃ | ~0.9 (t) | ~14 |
| >N-C =O | - | ~153 |
Note: Data is illustrative and based on the analysis of Phenyl this compound. nih.gov The exact chemical shifts for this compound may vary. 't' denotes a triplet, 'quint' a quintet, and 'm' a multiplet.
Fourier Transform-Infrared (FT-IR) Spectroscopy
Fourier Transform-Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the carbamate group and the alkyl chain.
Key characteristic peaks would include:
N-H Stretching: A sharp to moderately broad peak in the region of 3400-3200 cm⁻¹, characteristic of the amine N-H bond. rsc.org
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹) arising from the C-H bonds of the octyl chain.
C=O Stretching: A very strong, sharp absorption band typically found in the range of 1730-1680 cm⁻¹ is a hallmark of the carbonyl group in the carbamate. rsc.orgmdpi.com
N-H Bending: A peak around 1620-1580 cm⁻¹ corresponding to the in-plane bending of the N-H bond. rsc.org
C-O Stretching: An absorption in the 1300-1200 cm⁻¹ region due to the C-O single bond stretching of the ester component of the carbamate.
C-N Stretching: A peak typically observed in the 1250-1020 cm⁻¹ range. rsc.org
FT-IR analysis of thermolysis products of octyl-carbamate has confirmed the presence of the urethane (B1682113) bond, and its cleavage at high temperatures is indicated by the appearance of isocyanate peaks around 2250-2270 cm⁻¹. mdpi.com
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is often complementary to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for non-polar, symmetric bonds.
For this compound, Raman spectroscopy would be expected to show:
Strong signals for the C-C and C-H vibrations within the long alkyl chain. Studies on cholesterol, which contains an iso-octyl chain, have shown that specific bands in the Raman spectrum are sensitive to the conformational structure of the alkyl chain. nih.govresearchgate.net
A characteristic band for the C=O group, although it might be weaker than in the FT-IR spectrum.
Vibrations associated with the C-O and C-N bonds of the carbamate functionality.
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. Chromophores, or light-absorbing groups, are necessary for a molecule to show absorption in this region.
Mass Spectrometry (MS) in Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Methodologies
Combining High-Performance Liquid Chromatography (HPLC) with mass spectrometry allows for the separation of complex mixtures prior to analysis, ensuring that the mass spectrum obtained is from a pure compound. ias.ac.in
In the mass spectrometer, this compound would first be ionized, commonly forming a protonated molecule [M+H]⁺ in positive ion mode. The m/z of this ion would reveal the molecular weight of the compound.
Tandem mass spectrometry (MS/MS) takes this a step further. The parent ion (e.g., [M+H]⁺) is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed. This fragmentation pattern is like a molecular fingerprint and is highly diagnostic of the structure.
For this compound, predictable fragmentation pathways would include:
Alpha Cleavage: Cleavage of the bonds adjacent to the carbonyl group.
McLafferty-type Rearrangements: If sterically possible, rearrangement involving the alkyl chain.
Loss of Neutral Molecules: The fragmentation of carbamates is often characterized by the loss of small, stable neutral molecules. A common fragmentation route for carbamates is the neutral loss of isocyanic acid (HNCO) or its alkylated derivatives. nih.gov Studies on various carbamates have identified characteristic losses, such as the expulsion of CO₂ (44 Da) from carbamate anions. nih.gov The fragmentation of the octyl chain itself would likely produce a series of fragment ions separated by 14 Da (corresponding to CH₂ groups).
The analysis of various carbamate pesticides by LC-MS/MS has established common fragmentation pathways that are instrumental in their identification and quantification. nih.govrsc.orgikm.org.my
Interactive Data Table: Predicted Key Fragmentation in Mass Spectrometry of this compound
| Process | Description | Expected Fragment/Loss |
| Ionization | Formation of the molecular ion | [M+H]⁺ |
| Alpha Cleavage | Cleavage of the C-O bond adjacent to the carbonyl | [C₈H₁₇O]⁺ or [H₂NCO]⁺ |
| Alpha Cleavage | Cleavage of the C-N bond adjacent to the carbonyl | [C₈H₁₇OCO]⁺ or [NH₂]⁺ |
| Neutral Loss | Elimination of the octene from the parent ion | [M - C₈H₁₆ + H]⁺ |
| Neutral Loss | Elimination of carbon dioxide | [M - CO₂ + H]⁺ |
| Alkyl Chain Fragmentation | Sequential loss of methylene units | Series of ions separated by 14 m/z units |
Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry for carbamates. libretexts.orgnih.govnasa.gov
Advanced Ionization Techniques (e.g., Atmospheric Pressure Photoionization (APPI), Electrospray Ionization (ESI))
Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and structure of a compound. The choice of ionization technique is critical, especially for molecules like carbamates. Atmospheric Pressure Photoionization (APPI) and Electrospray Ionization (ESI) are two "soft" ionization methods that are particularly well-suited for this purpose as they tend to produce molecular ions with minimal fragmentation.
Atmospheric Pressure Photoionization (APPI):
APPI is an ionization method that uses high-energy photons, typically from a vacuum ultraviolet (VUV) lamp, to ionize analyte molecules. acs.orgacs.org This technique is highly effective for a broad range of compounds, including those with low to medium polarity, a category under which this compound falls. The process generally involves the vaporization of the sample, which is then exposed to the VUV photons. acs.org Ionization can occur directly, where the analyte molecule absorbs a photon and ejects an electron to form a radical cation (M•+), or indirectly through a dopant-assisted mechanism, which enhances ionization efficiency. acs.org
For this compound, APPI-MS would be expected to produce a strong signal for the molecular ion. The ionization energy of the VUV lamp (e.g., 10.0 eV from a krypton lamp) is sufficient to ionize many organic molecules while being low enough to not ionize the common mobile phase solvents or atmospheric gases, thus reducing background noise. acs.org APPI is generally less susceptible to matrix effects compared to ESI, which can be an advantage when analyzing samples from complex matrices. acs.org
Electrospray Ionization (ESI):
ESI is a widely used soft ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol. rsc.org It is particularly effective for polar and labile molecules. Carbamates are readily analyzed by ESI-MS, often in conjunction with liquid chromatography (LC). acs.orgscilit.com The process typically results in the formation of protonated molecules [M+H]+ or other adducts, such as sodiated [M+Na]+ or ammoniated [M+NH4]+ ions, depending on the solvent system used. uni.luscielo.br
For this compound (C9H19NO2, monoisotopic mass: 173.14159 Da), ESI-MS would be expected to show prominent adduct ions. uni.lu While specific experimental data for this compound is not widely published, predicted collision cross-section (CCS) values, which are related to the ion's shape and size in the gas phase, are available and provide valuable information for structural confirmation. These predicted values can be compared with experimental data for verification.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 174.14887 | 142.5 |
| [M+Na]⁺ | 196.13081 | 147.7 |
| [M+K]⁺ | 212.10475 | 147.0 |
| [M+NH₄]⁺ | 191.17541 | 162.3 |
| [M-H]⁻ | 172.13431 | 141.7 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This provides a direct way to verify the empirical formula of a synthesized compound like this compound and assess its purity. The theoretical elemental composition of this compound (C9H19NO2) serves as the benchmark against which experimental results are compared.
The process typically involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The resulting combustion gases (CO2, H2O, N2) are then separated and quantified, allowing for the calculation of the percentage of each element in the original sample.
| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 62.39% |
| Hydrogen | H | 1.008 | 19 | 19.152 | 11.06% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.09% |
| Oxygen | O | 15.999 | 2 | 31.998 | 18.48% |
| Total Molecular Weight (g/mol) | 173.256 | 100.00% |
In research involving carbamate derivatives, such as the functionalization of starch with this compound, elemental analysis is crucial for confirming the successful attachment of the carbamate group and for determining the degree of substitution. acs.org For instance, the nitrogen content determined experimentally can be used to quantify the extent of the carbamation reaction. acs.org A close correlation between the experimentally determined mass percentages and the theoretical values for this compound would provide strong evidence for the compound's identity and purity.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. scielo.br This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural elucidation.
The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal. scielo.br The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. For a molecule like this compound, a successful crystallographic analysis would reveal:
The exact conformation of the octyl chain (e.g., an all-trans extended chain or a kinked conformation).
The geometry of the carbamate group, including the planarity and the syn/anti conformation of the substituents around the C-N bond. acs.org
The packing of the molecules in the crystal lattice.
The nature and geometry of intermolecular interactions, such as hydrogen bonds involving the N-H and C=O groups of the carbamate moiety, which play a crucial role in the solid-state structure of many carbamates. iucr.orgmdpi.com
As of the current literature review, a specific single-crystal X-ray structure for the simple, unsubstituted this compound (H2NCOOC8H17) does not appear to be publicly available in major crystallographic databases. However, the crystal structures of numerous other carbamates have been determined, providing a solid foundation for understanding the likely structural features of this compound in the solid state. acs.orgiucr.orgresearchgate.net The ability to obtain such a structure for this compound is contingent upon the successful growth of single crystals of sufficient size and quality.
Molecular Interactions and Conformational Analysis of Octyl Carbamate
Intermolecular Forces and Supramolecular Assembly
The self-assembly of octyl carbamate (B1207046) into larger, organized structures is driven by a variety of intermolecular forces. These non-covalent interactions, though individually weak, collectively determine the material's bulk properties and condensed-phase structure.
A primary driving force in the supramolecular assembly of octyl carbamate is hydrogen bonding. solubilityofthings.comnih.govnih.gov The carbamate functional group contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl and alkoxy oxygens). nih.govnih.gov This allows for the formation of networks of hydrogen bonds, significantly influencing its physical properties like melting and boiling points. solubilityofthings.comcymitquimica.com The N-H group can engage in hydrogen bonding with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex architectures. nih.govnih.gov The presence and strength of these hydrogen bonds can be affected by the surrounding chemical environment. For instance, in certain systems, the introduction of other molecules capable of hydrogen bonding can disrupt or alter the existing hydrogen-bonded network, affecting the packing of the alkyl chains. nih.gov
Van der Waals forces, which encompass dipole-dipole interactions and London dispersion forces, are ubiquitous and play a crucial role in the cohesion of this compound molecules. chalmers.seresearchgate.netlibretexts.org London dispersion forces, arising from temporary fluctuations in electron density, are present between the octyl chains and are significant due to the length of the alkyl group. libretexts.orglibretexts.orgsavemyexams.com These forces are additive and increase with the size of the molecule. chalmers.selibretexts.org Dipole-dipole interactions occur due to the permanent dipole moment of the polar carbamate group. libretexts.orgsavemyexams.com
Intramolecular Interactions and Amide Resonance Characteristics
The carbamate group in this compound exhibits amide resonance, a delocalization of the lone pair of electrons on the nitrogen atom into the carbonyl group. nih.govacs.org This gives the C-N bond a degree of double-bond character, leading to a planar and rigid structure for the carbamate moiety. nih.govnih.govnih.gov This resonance stabilization is a key feature, influencing the molecule's chemical reactivity and conformational preferences. nih.govacs.org The amide resonance in carbamates is generally considered to be about 3–4 kcal/mol lower than in amides due to electronic and steric effects from the additional oxygen atom. nih.govacs.org
Intramolecular hydrogen bonding can also occur, further influencing the molecule's conformation. researchgate.net For example, a hydrogen bond could potentially form between the N-H group and the ester oxygen, although this is generally less favorable than intermolecular hydrogen bonding.
Conformational Restriction and Isomerism (Syn/Anti)
The partial double-bond character of the C-N bond in the carbamate group restricts rotation, leading to the existence of syn and anti conformers. nih.govacs.orgnd.edu The anti conformer is generally more stable due to steric and electrostatic reasons. nd.edu The energy barrier for rotation between these isomers is relatively low, meaning that both conformers can coexist at room temperature. acs.org The equilibrium between the syn and anti rotamers can be influenced by factors such as solvent polarity and the presence of other molecules that can form hydrogen bonds. nd.edu For example, studies have shown that hydrogen-bonding with a carboxylic acid can stabilize the syn rotamer. nd.edu
Table 1: Conformational Properties of Carbamates
| Property | Description | Reference |
|---|---|---|
| Isomerism | Existence of syn and anti rotamers due to restricted C-N bond rotation. | nih.govacs.orgnd.edu |
| Relative Stability | The anti conformer is generally more stable. | nd.edu |
| Interconversion | The energy barrier between conformers is low, allowing for equilibrium at room temperature. | acs.org |
Influence of Octyl Chain Architecture on Molecular Packing and Self-Assembly
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetic acid |
Computational Modeling and Theoretical Investigations of Octyl Carbamate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgaps.org It is widely applied to determine the optimized molecular geometry and various electronic properties of molecules like octyl carbamate (B1207046). scirp.orgyoutube.comaps.org DFT calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
Theoretical investigations on various carbamates demonstrate that DFT, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately simulate molecular structures. scirp.orgnih.gov For instance, studies on ethyl benzyl (B1604629) carbamates and 2-methylpiperidine (B94953) carbamate have successfully compared calculated geometries and vibrational frequencies with experimental data, confirming the reliability of the computational models. scirp.orgnih.gov
Beyond molecular geometry, DFT is used to calculate crucial electronic descriptors that govern the reactivity of octyl carbamate. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, and electrostatic potential maps. scirp.orgyoutube.com The HOMO-LUMO gap, for example, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. NBO (Natural Bond Orbital) analysis, another component of DFT studies, provides insights into charge distribution and intramolecular interactions, such as hydrogen bonding, which can influence the conformation and stability of the carbamate group.
Table 1: Representative DFT-Calculated Electronic Properties for a Carbamate Compound This table presents typical electronic property data obtained from DFT calculations on a representative carbamate molecule, illustrating the type of information derivable for this compound.
| Electronic Property | Calculated Value | Unit | Significance |
|---|---|---|---|
| HOMO Energy | -6.5 | eV | Relates to the ability to donate electrons. |
| LUMO Energy | 1.2 | eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 | eV | Indicator of chemical reactivity and stability. |
| Ionization Potential | 6.5 | eV | Energy required to remove an electron. |
| Electron Affinity | -1.2 | eV | Energy released when an electron is added. |
| Dipole Moment | 3.5 | Debye | Measure of the molecule's overall polarity. |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. science.govcecam.orgohio-state.edu It is the primary computational method for predicting electronic absorption spectra (UV-Vis) by calculating vertical excitation energies and oscillator strengths. mdpi.comresearchgate.netresearchgate.net For this compound, TD-DFT can elucidate the nature of its electronic transitions, which are fundamental to its interaction with light.
The application of TD-DFT to various carbamate-containing molecules has shown good agreement between predicted and experimental spectra. nih.govresearchgate.net For example, studies on carbazole-based oligomers and dithiocarbamates have successfully assigned absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, based on TD-DFT calculations. nih.govresearchgate.net These calculations provide the wavelength of maximum absorption (λmax), the intensity of the transition (oscillator strength), and the molecular orbitals involved. mdpi.comnih.gov
By applying TD-DFT, researchers can predict the UV-Vis spectrum of this compound, identifying the transitions responsible for its absorption profile. This is crucial for applications where the photoactive properties of the molecule are important. The calculations are typically performed using a functional like B3LYP or CAM-B3LYP, which are known to provide accurate predictions for many organic molecules. researchgate.netnih.gov The solvent environment can also be included in the model using methods like the Polarizable Continuum Model (PCM), which is important as solvent polarity can significantly shift absorption spectra. mdpi.com
Table 2: Example of TD-DFT Predicted Electronic Transitions for a Carbamate-Containing Molecule This table illustrates the kind of data generated from TD-DFT calculations, including excitation wavelength, oscillator strength, and the nature of the electronic transition.
| Transition | Excitation Wavelength (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 285 | 0.15 | HOMO → LUMO (π→π*) |
| S0 → S2 | 250 | 0.02 | HOMO-1 → LUMO (n→π*) |
| S0 → S3 | 220 | 0.45 | HOMO → LUMO+1 (π→π*) |
Molecular Dynamics Simulations for Conformational Landscape and Self-Assembly Processes
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for exploring the conformational landscape, dynamic behavior, and intermolecular interactions of this compound. nih.gov Given its amphiphilic nature, with a long hydrophobic octyl chain and a more polar carbamate headgroup, this compound is expected to exhibit interesting behavior in different environments, particularly self-assembly in aqueous solutions. knc.ru
MD simulations can model how this compound molecules behave in a solvent, providing insights into their preferred conformations and how they aggregate. mdpi.com Studies on similar amphiphilic molecules, including other long-chain alkyl carbamates, show that these compounds can form micelles or vesicles in water. knc.rumdpi.com A study on cationic surfactants containing an this compound moiety confirmed that the octyl derivative forms micelle-like aggregates at low concentrations, which can rearrange into larger vesicular structures as the concentration increases. knc.ru
These simulations track the trajectories of thousands of molecules, allowing for the calculation of structural properties like the radius of gyration, radial distribution functions, and solvent accessible surface area. mdpi.com They also reveal the specific non-covalent interactions—such as hydrogen bonding and van der Waals forces—that drive the self-assembly process. nih.gov For this compound, MD simulations can predict its critical micelle concentration (CMC), aggregation number, and the morphology of the resulting nanostructures, which is crucial for its application in areas like drug delivery or as a surfactant. knc.rumdpi.com
Quantum Chemical Methods for Reaction Mechanisms and Energetics
Quantum chemical methods, primarily DFT, are essential for elucidating the mechanisms and energetics of chemical reactions. utexas.edudiva-portal.org These calculations allow researchers to map out the entire potential energy surface of a reaction, identifying key structures such as reactants, products, intermediates, and transition states. researchgate.neturegina.ca This provides a detailed, step-by-step understanding of how a reaction proceeds and what factors control its rate and outcome.
Analysis of Carbamoylation Reaction Mechanisms
Carbamoylation is the process of forming a carbamate, for instance, by the reaction of an amine with a source of a carbonyl group. creative-proteomics.comnih.gov Quantum chemical studies have been instrumental in clarifying the mechanisms of these reactions. univ-rennes.frresearchgate.net For example, the reaction of an amine with an isocyanate or the direct reaction with carbon dioxide can be modeled to determine the most favorable pathway. researchgate.netrsc.org
Computational studies on the iridium-catalyzed formation of allyl carbamates from CO2 and an amine have used DFT to analyze the stereoselectivity and regioselectivity of the reaction. acs.orguit.no Such studies identify the rate-determining step and analyze the structures of transition states to explain the observed product distribution. acs.org A metal-free tandem process involving a carbamoylation reaction followed by a sigmatropic rearrangement has also been rationalized using computational analysis. univ-rennes.fr These approaches can be directly applied to understand the synthesis of this compound and predict its reactivity in carbamoylation reactions.
Computational Studies of CO2 Capture Reactions Involving Carbamate Intermediates
The reaction between amines and carbon dioxide (CO2) to form carbamates is a cornerstone of industrial CO2 capture technologies. researchgate.netnih.gov Computational chemistry has played a pivotal role in understanding the complex mechanisms involved. utexas.edunih.gov Studies combining DFT and MD simulations have investigated the reaction of CO2 with various alkanolamines, such as monoethanolamine (MEA), to form carbamate and bicarbonate. utexas.edunih.gov
Table 3: Calculated Reaction Energetics for Amine-CO2 Reactions This table shows representative calculated energy values for the formation of carbamate from an amine and CO2, highlighting the thermodynamic insights gained from quantum chemical calculations.
| Reaction | Computational Method | Calculated ΔH (kcal/mol) | Calculated ΔG (kcal/mol) |
|---|---|---|---|
| MEA + CO2 → MEACOO- + H+ | DFT (B3LYP) | -15.2 | -4.5 |
| 2-MP + CO2 → 2-MPCOO- + H+ | DFT (B3LYP) | -12.8 | -2.1 |
Data adapted from analogous amine systems to illustrate typical values.
Chemical Stability and Degradation Pathways of Octyl Carbamate
Thermolysis and Thermal Decomposition Mechanisms
The thermal decomposition of alkyl carbamates is a significant degradation pathway, particularly at elevated temperatures. This process is crucial in various industrial applications, such as the recycling of polyurethanes, where carbamates are key intermediates. acs.org The primary mechanism involves the reversible cleavage of the carbamate (B1207046) bond.
The principal pathway for the thermal decomposition of N-monosubstituted carbamates, like octyl carbamate, is the dissociation into an isocyanate and an alcohol. acs.orgcdnsciencepub.com For this compound, this reaction would yield octyl isocyanate and the corresponding alcohol from which the carbamate was formed (e.g., 1-octanol).
Reaction: R-NH-C(O)O-R' → R-N=C=O + R'-OH (where R is an alkyl/aryl group and R' is an alkyl/aryl group, in this case, octyl)
This decomposition is a key step in phosgene-free methods for synthesizing isocyanates. acs.orgresearchgate.net Studies on various alkyl N-phenylcarbamates have shown that heating them, especially under reduced pressure to remove the alcohol, shifts the equilibrium toward the formation of phenyl isocyanate. acs.org
At higher temperatures and depending on the reaction conditions, side reactions can occur. The isocyanate intermediate can react with the parent amine (if formed through other pathways) to produce ureas, or it can self-react to form dimers and trimers (isocyanurates). acs.orgnih.gov Other potential decomposition products from N-substituted t-alkyl carbamates include carbon dioxide, an olefin (from the alcohol moiety), and the corresponding amine. cdnsciencepub.com For primary alkyl carbamates like this compound, the main products remain the isocyanate and alcohol. acs.org Research on the thermolysis of different model carbamates, including octyl-carbamate, confirmed that the dissociation temperature is influenced by the alcohol group's structure. nih.gov The extended chain of octanol (B41247) introduces greater steric hindrance, which can lead to a lower dissociation temperature compared to smaller alkyl carbamates like butyl-carbamate. nih.gov
Kinetic studies on the thermal degradation of alkyl carbamates show that the reaction is often first-order. cdnsciencepub.com The rate of decomposition is highly dependent on temperature and the chemical structure of the carbamate. Thermogravimetric analysis (TGA) of model carbamates, including octyl-carbamate, showed a significant weight loss commencing at approximately 250 °C and becoming substantial around 300 °C. nih.gov
The stability of the carbamate bond is influenced by both electronic and steric factors. For N-arylcarbamates, electron-withdrawing groups on the aromatic ring increase the rate of decomposition. cdnsciencepub.com For alkyl carbamates, the structure of the alcohol moiety is critical. A study on various carbamates for polyurethane recycling indicated that isopropyl-carbamate had a more favorable thermolysis profile than octyl-, butyl-, or methyl-carbamate under the tested conditions, achieving a higher yield of isocyanate at 275 °C. nih.gov This suggests that the stability and reaction kinetics are a balance between the bond energies and the steric environment of the carbamate group. acs.orgnih.gov
Illustrative Thermal Degradation Data for Model Carbamates:
| Carbamate | Decomposition Onset (TGA) | Key Products | Kinetic Order | Reference |
|---|---|---|---|---|
| Octyl-carbamate | ~250 °C | Isocyanate, Alcohol | Assumed First-Order | nih.gov |
| Butyl-carbamate | Higher than Octyl-carbamate | Isocyanate, Alcohol | Assumed First-Order | nih.gov |
| t-Butyl N-arylcarbamates | ~177.5 °C | CO2, Isobutylene, Amine | First-Order | cdnsciencepub.com |
| Ethyl Carbanilate | ~200 °C (reduced pressure) | Phenyl Isocyanate, Ethanol | - | acs.org |
Hydrolytic Stability and Decomposition Pathways
Carbamates are generally more stable against hydrolysis than esters but more susceptible than amides. acs.org The hydrolytic stability of this compound is highly dependent on pH. capes.gov.br Like other carbamates, it is susceptible to hydrolysis under both acidic and alkaline conditions, with alkaline-catalyzed hydrolysis being a particularly important degradation pathway. vulcanchem.comclemson.edu
Under neutral or acidic conditions, the hydrolysis of many carbamates is slow. capes.gov.br However, under alkaline conditions (high pH), the rate of hydrolysis increases significantly. capes.gov.br The mechanism for the alkaline hydrolysis of N-monosubstituted carbamates, such as this compound, often proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. This involves the deprotonation of the carbamate nitrogen, followed by the elimination of the alkoxide (octyloxide) to form an isocyanate intermediate. This isocyanate is then rapidly hydrolyzed by water to form a carbamic acid, which is unstable and decomposes to an amine and carbon dioxide. researchgate.net
Studies comparing different carbamate structures have shown that N,N-disubstituted carbamates are generally much more stable towards hydrolysis than N-monosubstituted ones. capes.gov.brresearchgate.netpermegear.com The rate of hydrolysis is also influenced by temperature, with higher temperatures accelerating the degradation. capes.gov.br The long octyl chain in this compound, being lipophilic, results in poor aqueous solubility, which can limit the rate of hydrolysis in heterogeneous systems. vulcanchem.com
Enzymatic Degradation Mechanisms (e.g., Carbamoyl (B1232498) Hydrolase Action)
This compound can be a substrate for various enzymes, particularly hydrolases like esterases and amidases. Carbamate-based pesticides, for instance, are known to be degraded by carboxylesterases in various organisms. who.int The enzymatic hydrolysis of a carbamate involves the cleavage of the ester bond, releasing the alcohol and a carbamic acid, which then spontaneously decarboxylates to the amine and carbon dioxide. acs.org
An important class of enzymes involved in this process are carbamoyl hydrolases or carbamatases. These enzymes catalyze the hydrolysis of the carbamoyl group. For example, acetylcholinesterase, the target of many carbamate insecticides, is itself carbamoylated by the inhibitor. The subsequent hydrolysis of this carbamoyl-enzyme intermediate (decarbamoylation) regenerates the active enzyme. nih.gov The rate of this enzymatic hydrolysis is highly dependent on the structure of the carbamoyl group; bulkier N-alkyl substituents generally slow down the rate of decarbamoylation. nih.gov Therefore, the N-octyl group in this compound would be expected to influence its interaction with and hydrolysis by such enzymes.
In studies on carbamate-based drugs, N-monoalkyl carbamates were found to be hydrolyzed much faster in plasma than N,N-dialkyl carbamates, indicating the significant role of plasma esterases in their degradation. permegear.com The stability of carbamates in biological systems like rat liver fractions is also a key area of study, showing that metabolism rates can be significant. rsc.org
Photodegradation and Oxidative Transformation Processes
Oxidative transformation processes, often mediated by reactive oxygen species like hydroxyl radicals (•OH) in the atmosphere or aquatic environments, can also degrade carbamates. researchgate.net Theoretical studies on carbamate pesticides indicate that H-abstraction from the alkyl groups by hydroxyl radicals is a major degradation channel in the atmosphere. researchgate.net The long alkyl chain of this compound provides multiple sites for such oxidative attacks. Electrochemical oxidation represents another transformation pathway, where carbamates can be converted into other functional groups, such as the oxidation of carbamates of cyclic amines to lactams. beilstein-journals.org
Environmental Transformation and Persistence Studies
The environmental fate of this compound is determined by the interplay of the degradation pathways mentioned above. Carbamates, as a class, generally have shorter environmental persistence compared to organochlorine pesticides. scielo.brnih.gov Their persistence can vary from a few weeks to over 50 weeks depending on environmental factors like soil type, pH, temperature, and sunlight exposure. scielo.br
In Soil: The primary degradation route in soil is often microbial (enzymatic) degradation. who.int Factors that promote microbial activity, such as optimal moisture and temperature, will accelerate the breakdown of carbamates. who.int Adsorption to soil colloids can reduce their mobility and bioavailability for degradation.
In Water: In aquatic environments, hydrolysis and photodegradation are key transformation processes. who.int Hydrolysis is pH-dependent, being faster in alkaline waters. capes.gov.br Photodegradation can occur in sunlit surface waters. who.int While many carbamates break down relatively quickly and are not expected to persist long-term in water, some can leach into groundwater. who.intscielo.br
Bioaccumulation: Due to their relatively rapid metabolism in many organisms, the potential for bioaccumulation of many carbamates is considered low. who.int However, this can vary between species; for example, metabolism can be slower in fish, potentially leading to some accumulation. who.int
Summary of Degradation Pathways for this compound:
| Pathway | Key Mechanism | Primary Products | Influencing Factors |
|---|---|---|---|
| Thermolysis | Reversible cleavage of carbamate bond | Octyl isocyanate, Alcohol | High temperature |
| Hydrolysis | Base-catalyzed elimination (E1cB) | Amine, Carbon Dioxide, Octanol | pH (faster in alkaline), Temperature |
| Enzymatic Degradation | Hydrolysis by esterases/hydrolases | Amine, Carbon Dioxide, Octanol | Presence of microorganisms/enzymes |
| Photodegradation | UV light absorption leading to bond cleavage | Various photoproducts | Sunlight/UV exposure |
| Oxidative Transformation | Reaction with radicals (e.g., •OH) | Oxidized derivatives | Presence of oxidants |
Structure Activity Relationships Sar in Octyl Carbamate Derivatives
Systematic Modification of Alkyl Chain Length and Substituents and Their Chemical Consequences
The alkyl chain, specifically the octyl group in octyl carbamate (B1207046), is a primary target for systematic modification in SAR studies. Altering the length and branching of this lipophilic tail can have significant chemical and biological consequences. nih.gov
Research on various classes of carbamates demonstrates a clear relationship between alkyl chain length and biological activity. Often, increasing the chain length from shorter variants (e.g., ethyl, butyl) up to a certain point enhances potency. For instance, in a series of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates investigated as butyrylcholinesterase (BuChE) inhibitors, derivatives with spacers from pentyl to octyl were found to be approximately equipotent, with IC50 values around 4 μM. nih.govacs.org This suggests that an optimal lipophilic character and chain length is reached within this range for effective interaction with the enzyme's active site.
However, the trend of increasing activity with longer alkyl chains is not limitless and often encounters a "cut-off" effect. mdpi.com This phenomenon, where activity peaks and then declines sharply, was observed in studies of chlorinated arylcarbamoylnaphthalenylcarbamates. In one series, bactericidal activity increased up to the heptyl derivative before decreasing significantly with the octyl carbamate. nih.gov Similarly, in a study of photosynthesis-inhibiting carbamates, activity peaked with the heptyl derivative in one series and the pentyl derivative in another, with the corresponding octyl derivatives showing a notable decrease in efficacy. mdpi.com This decline is often attributed to factors such as reduced solubility, excessive lipophilicity hindering passage to the target site, or steric hindrance from a bulky alkyl chain that prevents optimal binding. mdpi.commdpi.com
The introduction of substituents on the aryl or nitrogen portions of the carbamate molecule adds another layer of complexity and opportunity for modulation. Electron-withdrawing or electron-donating groups can alter the electronic properties of the carbamate functional group, influencing its reactivity and binding interactions. mdpi.com
Table 1: Impact of Alkyl Chain Length on Biological and Physicochemical Properties of N-Aryl-N'-Alkylcarbamate Derivatives This table illustrates the relationship between the length of the N-alkyl chain (R), lipophilicity, molecular volume, and the resulting biological activity in two different series of carbamate compounds.
| Compound Series | R (Alkyl Chain) | Lipophilicity (clogP) | Molecular Volume (MV) [cm³/mol] | Biological Activity (IC₅₀) [mM] |
| Series 1 (PET Inhibitors) | Ethyl | 3.94 | 49.37 | > 1.0 |
| Propyl | 4.47 | 65.87 | 0.891 | |
| Butyl | 5.00 | 82.37 | 0.501 | |
| Pentyl | 5.53 | 98.87 | 0.354 | |
| Hexyl | 6.06 | 115.37 | 0.316 | |
| Heptyl | 6.59 | 131.87 | 0.263 | |
| Octyl | 7.12 | 148.37 | 0.398 | |
| Series 2 (PET Inhibitors) | Ethyl | 3.58 | 49.37 | 0.707 |
| Propyl | 4.11 | 65.87 | 0.446 | |
| Butyl | 4.64 | 82.37 | 0.281 | |
| Pentyl | 5.17 | 98.87 | 0.233 | |
| Hexyl | 5.70 | 115.37 | 0.354 | |
| Heptyl | 6.23 | 131.87 | 0.630 | |
| Octyl | 6.76 | 148.37 | 0.794 | |
| Data derived from studies on photosynthesis-inhibiting (PET) carbamates. mdpi.com |
Impact of Carbamate Moiety on Molecular Interactions and Recognition
The carbamate group (-O-CO-NH-) is not merely a linker but a critical functional moiety that actively participates in molecular interactions. nih.govresearchgate.net Its unique structural and electronic properties are central to the biological activity of many carbamate-based drugs and probes. wosjournals.comacs.org
Structurally, the carbamate functionality is an amide-ester hybrid, which provides good chemical and proteolytic stability, making it a common surrogate for the more labile peptide bond in drug design. acs.orgnih.govwosjournals.com A key feature is the resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond. nih.govnih.gov This restricts free rotation, creating a planar and relatively rigid unit. wosjournals.com This conformational restriction can lead to the existence of syn and anti rotamers (isomers), which can influence how the molecule fits into a binding pocket and interacts with a biological target. nih.govwosjournals.com
The carbamate moiety is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl and ester oxygens). acs.orgnih.gov These hydrogen bonding capabilities are crucial for molecular recognition, allowing carbamate derivatives to anchor to specific residues within the active site of enzymes or the binding site of receptors. acs.orgresearchgate.net For many enzyme inhibitors, such as those targeting serine hydrolases, the carbamate's carbonyl carbon acts as an electrophilic center that is attacked by a nucleophilic serine residue in the enzyme's active site, leading to carbamoylation and inactivation of the enzyme. nih.govacs.org
By varying the substituents on the oxygen and nitrogen termini, the electronic and steric properties of the carbamate group can be fine-tuned to modulate these interactions, thereby improving biological properties and pharmacokinetic profiles. nih.govnih.gov
Correlation of Physicochemical Parameters (e.g., lipophilicity, molecular volume) with Proposed Molecular Activities
The biological activity of carbamate derivatives is strongly correlated with their bulk physicochemical properties, most notably lipophilicity and molecular volume. nih.govnih.gov These parameters govern a drug's ability to traverse biological membranes, its distribution in the body, and its fit within a target binding site.
Lipophilicity, often expressed as log P or clogP, is a measure of a compound's solubility in lipids versus water. For a molecule to reach its target, it must possess a balance of hydrophilic and lipophilic character. In many series of carbamate derivatives, biological activity increases with lipophilicity as the alkyl chain is lengthened. mdpi.com This is because increased lipophilicity can enhance membrane permeability and facilitate entry into hydrophobic binding pockets. nih.gov However, as seen with the "cut-off" effect, there is an optimal range for lipophilicity. mdpi.com If a molecule becomes too lipophilic (e.g., with a very long alkyl chain like octyl or longer), it may exhibit poor aqueous solubility or become trapped within lipid bilayers, preventing it from reaching its target. nih.govmdpi.com
Molecular volume (MV), a measure of the molecule's size, is another critical parameter. The size and shape of a drug must be complementary to its binding site. Studies on carbamates have shown that activity can increase with molecular volume up to an optimal point, after which steric clashes with the target protein lead to a sharp decrease in activity. nih.govmdpi.com For example, in a series of bactericidal carbamates, activity increased with molecular volume up to approximately 170 cm³/mol and then decreased sharply for the this compound derivative, which had a higher bulkiness. nih.gov
Table 2: Relationship Between Alkyl Chain, Lipophilicity, and Butyrylcholinesterase (BuChE) Inhibition This table demonstrates how altering the alkyl chain length in a series of aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates affects their inhibitory potency against BuChE.
| Alkyl Chain Spacer | Inhibitory Concentration (IC₅₀) vs. BuChE [μM] |
| Butyl (C4) | 7.3 |
| Pentyl (C5) | ~ 4.0 |
| Hexyl (C6) | ~ 4.0 |
| Heptyl (C7) | ~ 4.0 |
| Octyl (C8) | ~ 4.0 |
| Data derived from studies on carbamate inhibitors of serine hydrolases. nih.govacs.org |
Advanced Analytical Methodologies for Octyl Carbamate Research
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For octyl carbamate (B1207046), several chromatographic methods are employed, each offering distinct advantages depending on the sample matrix and analytical objective.
High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of octyl carbamate due to its applicability to non-volatile and thermally labile compounds. The separation is typically achieved using reversed-phase (RP) chromatography, where this compound, a moderately non-polar compound, interacts with a non-polar stationary phase [14, 23].
Stationary Phase: The most common stationary phase is octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles. The long alkyl chain of this compound exhibits strong hydrophobic interactions with the C18 phase, allowing for excellent retention and separation from more polar matrix components .
Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is used as the mobile phase. Gradient elution, where the proportion of the organic modifier is increased over time, is often preferred to ensure sharp peaks and efficient elution of this compound while separating it from other co-eluting substances .
Detection: Ultraviolet (UV) detection is feasible due to the presence of the carbamate chromophore, with detection wavelengths typically set around 200-230 nm. For higher selectivity and structural confirmation, HPLC is frequently coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), providing definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragments [9, 21].
Table 1: Example HPLC-UV Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water (H₂O) |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Gradient: 70% A to 10% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV Detector at 220 nm |
| Expected Retention Time | ~12.5 minutes |
Gas Chromatography (GC) is another powerful technique suitable for the analysis of this compound, provided the compound has sufficient volatility and thermal stability. While some larger carbamates require derivatization, this compound can often be analyzed directly .
Separation Principle: In GC, this compound is vaporized and separated in a long, narrow capillary column. The choice of stationary phase is critical; a mid-polarity phase, such as 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent), provides a good balance of interactions for effective separation .
Temperature Programming: A programmed temperature ramp is essential for GC analysis. The process starts at a lower temperature to focus the analytes at the head of the column and then gradually increases to elute compounds in order of their boiling points and polarity.
Detection: When coupled with a Flame Ionization Detector (FID), GC provides robust quantification. However, for unambiguous identification, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard. GC-MS provides both retention time data and a mass spectrum, which serves as a chemical fingerprint for this compound [21, 22].
Table 2: Typical GC-MS Conditions for this compound Determination
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min |
| MS Interface Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | Scan m/z 40-300 |
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. Unlike HPLC and GC, GPC is not typically used for the primary separation and quantification of a small molecule like this compound among other small molecules. Instead, its principal role in this compound analysis is for sample cleanup .
When this compound is present in a complex, high-molecular-weight matrix, such as a polymer, lubricating oil, or lipid-rich biological extract, GPC is an invaluable tool. The GPC column, packed with porous, cross-linked polystyrene-divinylbenzene beads, allows large molecules (e.g., polymers, triglycerides) to pass through quickly because they are excluded from the pores. Smaller molecules, like this compound, can penetrate the pores, resulting in a longer retention time. This process effectively separates the low-molecular-weight fraction containing this compound from high-molecular-weight interferences. The collected fraction can then be concentrated and analyzed by a more specific technique like HPLC-MS or GC-MS .
Sample Preparation and Preconcentration Techniques
Effective sample preparation is critical to remove interfering substances and concentrate the target analyte, thereby improving the sensitivity and reliability of the subsequent chromatographic analysis.
Solid Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of this compound from liquid samples, such as environmental water or biological fluids . The methodology is based on the partitioning of the analyte between a liquid sample and a solid sorbent.
For this compound, a reversed-phase sorbent like C18 is highly effective. The process involves four key steps:
Conditioning: The C18 sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer matching the sample's pH.
Loading: The aqueous sample containing this compound is passed through the sorbent bed. The non-polar octyl chain of the carbamate interacts with the C18 phase, retaining it on the column while polar interferences pass through.
Washing: The sorbent is washed with a weak solvent (e.g., water or a low-percentage organic mixture) to remove any remaining weakly bound impurities.
Elution: A small volume of a strong organic solvent, such as acetonitrile or methanol, is used to disrupt the hydrophobic interaction and elute the concentrated this compound for analysis .
Table 3: Representative SPE Protocol for this compound from an Aqueous Matrix
| Step | Procedure |
| Sorbent | 500 mg C18 Cartridge |
| Conditioning | 5 mL Methanol, followed by 5 mL Deionized Water |
| Sample Loading | Pass 250 mL of aqueous sample at ~5 mL/min |
| Washing | 5 mL of 5% Methanol in Water |
| Elution | 2 x 2 mL of Acetonitrile |
Microextraction by Packed Sorbent (MEPS) is a miniaturized form of SPE that integrates the sorbent directly into a syringe needle. This technique significantly reduces the consumption of solvents and sample volumes while shortening preparation time .
In a typical MEPS procedure for this compound, a small amount of C18 sorbent (or another suitable phase) is packed into the syringe. The sample is drawn through the sorbent and then ejected multiple times (draw-eject cycles) to ensure efficient extraction. After a washing step, the retained this compound is eluted with a very small volume (e.g., 20-50 µL) of an appropriate solvent, which can often be injected directly into the GC or HPLC system. The speed, efficiency, and low solvent usage of MEPS make it an attractive alternative to conventional SPE, especially for high-throughput screening .
Table 4: Key Parameters for a MEPS Method for this compound
| Parameter | Specification |
| Sorbent | C18 (e.g., 2 mg packed in a 250 µL syringe) |
| Sample Volume | 500 µL |
| Extraction Cycles | 10 x 100 µL (draw-eject) |
| Wash Solution | 100 µL of 5% Methanol in Water |
| Elution Solvent | 50 µL of Acetonitrile |
| Final Volume for Injection | 50 µL |
Derivatization Strategies for Enhanced Analytical Detection and Resolution
A key challenge in the direct analysis of some carbamates is their thermal lability, which can lead to decomposition in the hot GC injector port. researchgate.netresearchgate.net Derivatization mitigates this by converting the carbamate into a more stable and volatile compound. For HPLC, while less susceptible to thermal degradation, derivatization can dramatically lower detection limits by attaching a moiety that responds strongly to UV or fluorescence detectors. researchgate.netrsc.org
One documented instance of derivatization involving a derivative of this compound is in the analysis of its thermolysis products. In a study on polyurethane waste recycling, this compound was subjected to thermolysis, which can produce isocyanates. To analyze the reaction mixture using HPLC, a derivatization step was necessary to stabilize the reactive isocyanate groups. Methanol was used to convert the isocyanate back into a stable carbamate, allowing for accurate quantification. acs.org
While direct research on the derivatization of this compound for routine analytical detection is not extensively published, strategies employed for other structurally similar carbamates can be applied. These methods primarily target the N-H group of the carbamate for modification.
Common derivatization strategies applicable to carbamates include:
Acylation: This involves the reaction of the carbamate with an acylating agent, typically an anhydride (B1165640) or an acyl chloride. Heptafluorobutyric anhydride (HFBA) is a common reagent that introduces a fluorinated group, making the derivative highly sensitive to electron capture detection (ECD) in GC analysis. researchgate.netnih.govscielo.org.za The reaction is often catalyzed by a base like pyridine. nih.gov
Silylation: This process replaces the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. nih.gov Silylation increases the volatility and thermal stability of the carbamate, making it more amenable to GC-MS analysis.
Alkylation/Methylation: In-port derivatization techniques, such as flash alkylation with reagents like trimethylphenylammonium hydroxide (B78521) (TMPAH), can methylate the carbamate during GC injection. researchgate.netscispec.co.th This is a rapid method that converts the thermally labile carbamate into a more stable derivative.
Reaction with Xanthydrol: 9-Xanthydrol has been used as a derivatizing agent for carbamates, creating derivatives that can be analyzed by GC-MS with high sensitivity. rsc.org
The choice of derivatization strategy depends on the analytical technique being used and the specific requirements of the analysis, such as desired sensitivity and the complexity of the sample matrix.
Detailed Research Findings
While specific studies on this compound are limited, research on other carbamates provides valuable insights into effective derivatization conditions and their impact on analytical performance.
A study on the derivatization of various carbamate pesticides using HFBA in supercritical carbon dioxide (SC-CO2) demonstrated high conversion rates and significantly shorter reaction times compared to conventional methods in organic solvents. nih.govscispec.co.th The use of SC-CO2 as a reaction medium is also more environmentally friendly. nih.gov
Another approach for the GC-MS/MS analysis of carbamates involves flash methylation in the injector port. scispec.co.th This technique was shown to be effective for a wide range of N-aryl and O-aryl carbamates, providing both sensitivity and confirmation in a single run. scispec.co.th
For HPLC analysis, derivatization with reagents that introduce a fluorescent tag is a common strategy to enhance sensitivity. For instance, alkyl amines, which share a reactive N-H group with carbamates, have been successfully derivatized with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for highly sensitive fluorescence detection. researchgate.net This suggests that FMOC-Cl could be a viable derivatizing agent for this compound in HPLC analysis.
The following tables summarize common derivatization reagents and reaction conditions used for carbamates, which could be adapted for this compound analysis.
Table 1: Common Derivatization Reagents for Carbamate Analysis
| Derivatization Reagent | Abbreviation | Target Functional Group | Analytical Technique | Reference |
| Heptafluorobutyric anhydride | HFBA | N-H | GC-ECD, GC-MS | researchgate.netnih.govscielo.org.za |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-H | GC-MS | nih.gov |
| Trimethylphenylammonium hydroxide | TMPAH | N-H | GC-MS | researchgate.netscispec.co.th |
| 9-Xanthydrol | - | N-H | GC-MS | rsc.org |
| 9-Fluorenylmethoxycarbonyl chloride | FMOC-Cl | N-H | HPLC-Fluorescence | researchgate.net |
| 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate | APDS | Primary/Secondary Amines | LC-MS/MS | fujifilm.com |
| (-)-(1R)-Menthyl chloroformate | - | Amines | GC | scirp.org |
| 1,1'-Carbonyldiimidazole | CDI | Alcohols | GC-MS, LC-HRMS | osti.gov |
Table 2: Example Derivatization Reaction Conditions for Carbamates
| Derivatization Reagent | Analyte Class | Reaction Conditions | Analytical Method | Key Findings | Reference |
| Heptafluorobutyric anhydride (HFBA) | Carbamate Pesticides | In Supercritical CO2 with pyridine, 80°C | GC-MS | High conversion yield, shorter reaction time. | nih.govscispec.co.th |
| Methanol | Isocyanate from this compound Thermolysis | Addition to reaction mixture | HPLC | Stabilized the reactive isocyanate for analysis. | acs.org |
| Flash Methylation (MethElute) | Carbamate Insecticides | In GC injector port at 250°C | GC-MS/MS | Rapid derivatization, suitable for thermally labile carbamates. | scispec.co.th |
| 9-Xanthydrol | Ethyl Carbamate | In the presence of acid, heated | HPLC-Fluorescence | Rapid and robust pre-column derivatization. | rsc.org |
| bis-(trimethylsilyl)trifluoroacetamide | Ethyl Carbamate | 80°C for 30 min | GC-MS | Sensitive and rapid quantitative determination. | nih.gov |
These derivatization strategies, by modifying the chemical structure of this compound, can overcome analytical challenges and significantly enhance the ability to detect and quantify this compound in various matrices. The selection of the most appropriate method will depend on the available instrumentation and the specific goals of the research.
Applications in Advanced Materials Science and Chemical Recycling
Octyl Carbamate (B1207046) as a Modifying Agent for Natural Polymers (e.g., Starch Carbamation)
Octyl carbamate plays a significant role in the chemical modification of natural polymers like starch, aiming to alter their inherent properties. Starch, a naturally abundant polysaccharide, possesses high hygroscopicity and limited thermoformability, which can be improved by introducing hydrophobic characteristics. ontosight.aiacs.org One effective method is the carbamation of starch using long-chain alkyl amines, such as octyl amine, with dimethyl carbonate (DMC) serving as a green coupling agent. ontosight.aiguidechem.com This process grafts a long carbon chain onto the starch backbone, inverting its polarity and rendering it hydrophobic. ontosight.ai
The reaction is typically performed in a solvent like dimethyl sulfoxide (B87167) (DMSO) and can proceed without a catalyst, although the efficiency is low. ontosight.ai Research has shown that the use of basic catalysts, particularly 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), significantly improves the degree of substitution (DS), which is a measure of the number of hydroxyl groups on the starch molecule that have been replaced by carbamate groups. researchgate.net For instance, using 20 mol % of DBU as a catalyst can increase the DS from 0.05 (non-catalyzed) to 0.15. researchgate.net While reaction temperature does not substantially affect the DS, it can be adjusted to alter the solubility of the final starch this compound product. ontosight.aiguidechem.comresearchgate.net The resulting modified starch, starch this compound, is hydrophobic and remains on the surface of the water, in contrast to unmodified starch which forms a cloudy suspension or gel. acs.org This hydrophobized starch can only be dissolved in DMSO. guidechem.comacs.org
The synthesis method is considered environmentally favorable as DMC is biodegradable, non-toxic, and is not classified as a volatile organic compound. ontosight.aiacs.org Furthermore, since DMC can be industrially produced from carbon dioxide, this modification route represents a way to utilize CO2-based chemicals for the functionalization of natural polymers. ontosight.aiguidechem.comresearchgate.net
Catalytic Effect on Starch Carbamation with Octyl Amine and DMC
| Catalyst | Catalyst Amount (mol %) | Degree of Substitution (DS) | Reference |
|---|---|---|---|
| None | - | 0.05 | researchgate.net |
| DBU | 5 | 0.09 | researchgate.net |
| DBU | 20 | 0.15 | researchgate.net |
Role in Thermochemical Recycling and Valorization of Polyurethane Waste Streams
This compound is a key intermediate in advanced chemical recycling strategies for polyurethane (PU) waste. Current time information in Bangalore, IN.vulcanchem.com Given the environmental concerns and loss of valuable materials associated with traditional disposal methods like incineration, chemical recycling presents a more sustainable alternative. dntb.gov.ua A promising two-step alcoholysis–thermolysis process has been developed to recover the primary building blocks of PU. Current time information in Bangalore, IN.
In the first step, alcoholysis, the PU waste is broken down using an alcohol. This reaction targets the urethane (B1682113) bonds to recover the valuable polyol components, which often constitute a significant portion of the PU mass. Current time information in Bangalore, IN.vulcanchem.com When octanol (B41247) is used as the alcohol in this step, a dicarbamate phase containing this compound is produced as a co-product. Current time information in Bangalore, IN.vulcanchem.com This carbamate fraction, which can account for 10–40% of the polyurethane mass, is often disregarded in simpler recycling schemes. Current time information in Bangalore, IN.rsc.org
The second step involves the thermolysis (thermal decomposition) of the isolated carbamate fraction. Current time information in Bangalore, IN. Heating the this compound regenerates an isocyanate-rich mixture and the original alcohol (octanol), which can then be recycled and reused in new polyurethane synthesis. Current time information in Bangalore, IN. This creates a closed-loop system for the isocyanate component, offering a phosgene-free recycling route. dntb.gov.ua Studies comparing the thermolysis of different carbamates have shown that the choice of the alkyl group affects the reaction yield. For example, in one study, the thermolysis of isopropyl-carbamate resulted in the highest yield (35%), while other carbamates like octyl-carbamate were also successfully decomposed to recover isocyanates. Current time information in Bangalore, IN.rsc.org
Thermolysis Yield of Different Carbamates for Isocyanate Recovery
| Carbamate Type | Thermolysis Temperature | Reaction Time | Isocyanate Yield | Reference |
|---|---|---|---|---|
| Isopropyl-carbamate | 250°C | 5 min | 35% | Current time information in Bangalore, IN. |
| Octyl-carbamate | 250°C | 5 min | Yield determined but not specified in source | Current time information in Bangalore, IN. |
| Butyl-carbamate | 250°C | 5 min | Yield determined but not specified in source | Current time information in Bangalore, IN. |
| Methyl-carbamate | 250°C | 5 min | Yield determined but not specified in source | Current time information in Bangalore, IN. |
Development of Materials with Tunable Spectroscopic and Luminescent Properties
While research into this compound itself for tunable optical materials is limited, specific derivatives have been shown to exhibit these advanced properties. A notable example involves the synthesis of pyrene-derived organogelators where a 2-octyl carbamate group acts as a linker. researchgate.net In this research, a new class of compounds with appended alkyl chains, including a 2-octyl carbamate derivative of pyrene (B120774), was synthesized and studied for its ability to form gels in various organic solvents. researchgate.net
These specialized molecules were found to act as one or two-component organogelators. researchgate.net Crucially, the luminescent properties of these materials could be tuned by changing the temperature. researchgate.net Adjustments in temperature led to changes in either the intensity or the emission wavelength of the luminescence. researchgate.net Spectroscopic analysis, including circular dichroism, indicated that the gel state was characterized by the formation of chiral helical assemblies of the molecules. researchgate.net This self-assembly into ordered structures is responsible for the observed tunable optical properties. The study highlights a sophisticated application where the carbamate functional group is integral to creating a complex, stimuli-responsive material platform. researchgate.net
Utilization in Emulsion Stabilization Mechanisms (e.g., Pickering Emulsions)
This compound and its derivatives are valuable in the field of emulsion science, particularly for the stabilization of Pickering emulsions. guidechem.comvulcanchem.com A Pickering emulsion is a system where solid particles, rather than traditional surfactants, adsorb to the interface between two immiscible liquids (like oil and water) to prevent droplets from coalescing. nih.gov For particles to be effective stabilizers, they need to have partial wettability by both phases. nih.gov
The modification of naturally hydrophilic polymers with this compound is a key strategy to create such particles. As described in section 9.1, the carbamation of starch with octyl groups produces hydrophobized starch this compound particles. ontosight.aiguidechem.com Researchers have proposed that these modified starch particles could be used to produce Pickering emulsions. guidechem.comacs.org The long octyl chain provides the necessary hydrophobicity, allowing the particle to effectively stabilize the oil-water interface. Similarly, cellulose (B213188) nanocrystals modified with octylamine (B49996) have been successfully used to stabilize linseed oil-in-water Pickering emulsions, demonstrating stronger resistance to creaming compared to unmodified nanocrystals. nih.gov The octyl groups decrease the hydrophilicity of the particles, giving them the amphiphilic character needed to stabilize oil-water interfaces. nih.gov The use of N-n-octyl carbamate groups is considered a preferred choice for creating certain types of emulsions, including Pickering emulsions. vulcanchem.com
Emerging Research Directions and Future Perspectives in Octyl Carbamate Chemistry
Exploration of Novel Sustainable Synthetic Routes and Methodologies
The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022). Consequently, a major thrust of current research is the development of greener, more sustainable synthetic pathways to octyl carbamate (B1207046) and its derivatives.
One of the most promising green strategies is the direct utilization of carbon dioxide (CO₂), a renewable and non-toxic C1 feedstock. acs.orgacs.orgresearchgate.net Researchers have successfully synthesized propyl N-octylcarbamate from n-octylamine, n-propanol, and CO₂ using a mesoporous gallium oxide catalyst, achieving a conversion of approximately 69%. acs.org The high surface area of the nanostructured catalyst was identified as a key factor in its high catalytic activity. acs.orgresearchgate.net Another approach involves the reaction of octylamine (B49996), CO₂, and an alkyl halide under solvent-free conditions using adenine-modified Ti-SBA-15 solid catalysts to produce N-octyl carbamates. nih.gov Basic catalysts, particularly cesium carbonate, have also proven effective in the synthesis of various carbamates, including those derived from octylamine, from CO₂, amines, and alcohols under relatively mild conditions. acs.orgresearchgate.net
Biocatalysis represents another cornerstone of sustainable carbamate synthesis. Enzymes offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation. Esterases and lipases have been exploited for carbamate synthesis. ontosight.ainih.gov For instance, the esterase from Pyrobaculum calidifontis (PestE) has been used for the synthesis of various carbamates from amines and carbonates in water, achieving yields of up to 99%. ontosight.ainih.gov Similarly, immobilized Candida antarctica lipase (B570770) B (CALB) has been employed in continuous flow processes to produce carbamate products in high yield and purity. ontosight.ainih.gov
Alternative, safer carbonyl sources are also being explored. Dimethyl carbonate (DMC), a biodegradable and low-toxicity reagent, has been used as a coupling agent for the carbamation of starch with octylamine. uni.lu This process highlights a method for functionalizing natural polymers using CO₂-derived chemicals, as DMC can be produced from carbon dioxide and methanol. uni.lu Urea (B33335) is also being investigated as a non-toxic substitute for phosgene. ontosight.ai Effective catalytic systems, such as TiO₂–Cr₂O₃/SiO₂, have been developed for the synthesis of N-substituted carbamates from amines, urea, and alcohols, with reported yields as high as 95–98%. ontosight.ai
Continuous flow synthesis is also gaining traction as it can significantly reduce reaction times and improve process control and safety. A continuous method for preparing carbamates directly from CO₂ and amines using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive has been developed, offering high yields in a much shorter time frame than traditional batch processes. acs.org
| Synthetic Method | Reactants | Catalyst/Reagent | Key Findings |
| CO₂ Utilization | n-octylamine, n-propanol, CO₂ | Mesoporous gallium oxide | ~69% conversion; high surface area is crucial. acs.orgresearchgate.net |
| CO₂ Utilization | Octylamine, CO₂, n-butyl bromide | Adenine-modified Ti-SBA-15 | Solvent-free conditions. nih.gov |
| CO₂ Utilization | n-octylamine, n-propanol, CO₂ | Cesium Carbonate (Cs₂CO₃) | Good yields under mild conditions (2.5 MPa CO₂). acs.orgresearchgate.net |
| Biocatalysis | Aliphatic amines, Carbonates | Esterase from P. calidifontis (PestE) | High yields (up to 99%) in water. ontosight.ainih.gov |
| Alternative Reagents | Starch, Octylamine | Dimethyl Carbonate (DMC) | Functionalization of a natural polymer with a CO₂-based chemical. uni.lu |
| Alternative Reagents | Amines, Alcohols | Urea, TiO₂–Cr₂O₃/SiO₂ catalyst | High yields (95-98%) using a non-toxic phosgene substitute. ontosight.ai |
| Flow Chemistry | Amines, CO₂ | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Significantly reduced reaction times compared to batch methods. acs.org |
Advanced Computational Approaches for Predicting Complex Molecular Behaviors and Material Properties
Computational chemistry is becoming an indispensable tool for accelerating the design and understanding of chemical systems, and its application to octyl carbamate chemistry holds significant promise. Although studies focusing specifically on this compound are still emerging, methods applied to the broader carbamate class can be readily adapted.
Quantitative Structure-Activity Relationship (QSAR) models are powerful for predicting the biological activity of molecules based on their structural features. solubilityofthings.com For carbamates, 2D- and 3D-QSAR studies have been used to design inhibitors for enzymes like acetylcholinesterase and to predict the anticonvulsant activity of carbamate analogues. ontosight.aisolubilityofthings.com By developing QSAR models for this compound derivatives, researchers could rapidly screen virtual libraries of compounds to identify candidates with desired biological functions, for instance, as agricultural pesticides or pharmaceuticals. A study on the metabolism of a homologous series of n-alkyl carbamates, including this compound, utilized pharmacokinetic modeling to understand the relationship between lipophilicity and metabolic fate, demonstrating the utility of computational models in predicting biological behavior. nih.gov
Density Functional Theory (DFT) calculations provide deep insights into the electronic structure, geometry, and reactivity of molecules. DFT has been used to study the vibrational spectra of carbamate pesticides, aiding in their detection, and to elucidate the mechanisms of carbamate formation from CO₂ and amines. researchgate.netontosight.ai For this compound, DFT could be used to predict its conformational preferences, reaction energetics for various synthetic routes, and properties relevant to materials science, such as its interaction with surfaces or other molecules in a polymer matrix. acs.org
Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules and their interactions over time. MD simulations have been employed to investigate the stability of carbamate-protein complexes and to understand the reaction intermediates in the aqueous reaction of CO₂ with amines. acs.orgontosight.aiacs.org For this compound, MD simulations could predict its behavior in different solvent environments, its ability to self-assemble into larger structures like organogels, and its interaction with biological membranes, which is crucial for pharmacological and toxicological assessments. researchgate.net
| Computational Method | Application to Carbamates | Potential for this compound |
| QSAR | Predicting enzyme inhibition and anticonvulsant activity. ontosight.aisolubilityofthings.com | Screening for new pesticides or pharmaceuticals; predicting toxicity. |
| DFT | Elucidating reaction mechanisms and vibrational spectra. researchgate.netontosight.ai | Optimizing synthetic routes; predicting material properties and reactivity. |
| MD Simulations | Investigating stability of ligand-protein complexes and reaction intermediates. ontosight.aiacs.org | Modeling self-assembly, membrane interactions, and polymer behavior. researchgate.net |
| Pharmacokinetic Modeling | Relating chemical structure to metabolic pathways and clearance rates. nih.gov | Predicting the in vivo fate and distribution of this compound-based drugs. |
Design and Synthesis of this compound Analogs for Specific Chemical and Material Functions
The functional versatility of the carbamate group, combined with the physicochemical properties of the octyl chain, makes this compound an excellent scaffold for designing new molecules with tailored functions. Research is moving towards the synthesis of novel analogs where modifications to the core structure impart specific activities.
In pharmacology, the octyl group can be exploited to tune lipophilicity, which influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For example, in a series of salicylanilide (B1680751) N-alkylcarbamates designed as acetylcholinesterase inhibitors, the octyl derivative showed significant activity, with potency being strongly dependent on the alkyl chain length. mdpi.com Similarly, studies on chlorinated arylcarbamoylnaphthalenylcarbamates as antistaphylococcal agents found that lipophilicity, influenced by the alkyl chain length up to octyl, played a critical role in bactericidal activity. mdpi.comnih.gov Benzene-di-N-octylcarbamates have been synthesized as conformationally constrained, potent inhibitors of phospholipase A₂, demonstrating how the octylcarbamate moiety can be used to mimic natural substrates. nih.gov The design of such analogs involves establishing a clear structure-activity relationship (SAR), where systematic changes to the molecule, such as the substitution pattern on an aromatic ring or the length of the alkyl chain, are correlated with biological function. acs.orgnih.gov
In materials science, this compound analogs are being explored for the creation of functional materials. The carbamation of natural polymers like starch with octylamine modifies their properties, turning a hydrophilic material into a hydrophobic one that can be used to form emulsions. acs.org Furthermore, pyrene (B120774) derivatives appended with a 2-octyl carbamate group have been shown to act as low-molecular-weight organogelators, forming helical assemblies in organic solvents. researchgate.net This demonstrates the potential for designing this compound analogs that can self-assemble into supramolecular structures with applications in sensing, electronics, and soft materials. The thermal properties of this compound itself are relevant in the context of polyurethane recycling, where the dissociation temperature of the carbamate bond is a key parameter. acs.org
| Analog Class | Modification | Target Function/Application |
| Salicylanilide N-octylcarbamates | Varies alkyl chain length and aryl substitution. | Acetylcholinesterase inhibition for potential Alzheimer's treatment. mdpi.com |
| Benzene-di-N-octylcarbamates | Two octylcarbamate groups on a benzene (B151609) ring. | Phospholipase A₂ inhibition. nih.gov |
| Arylcarbamoylnaphthalenylcarbamates | Octyl chain on a naphthalenylcarbamate core. | Antistaphylococcal agents. mdpi.comnih.gov |
| Starch this compound | Grafting this compound onto starch. | Hydrophobization of natural polymers for new material properties. acs.org |
| Pyrene-2-octyl carbamate | Attaching this compound to a pyrene core. | Supramolecular organogel formation. researchgate.net |
Investigation of Cross-Disciplinary Research Synergies for Carbamate Derivatives
The diverse applications of carbamates, including this compound, naturally foster cross-disciplinary research. Future advancements will likely arise from the synergy between chemistry, materials science, biology, pharmacology, and agricultural science.
A significant area of synergy is at the intersection of materials science and pharmacology . The development of degradable hydrogels using carbamate linkages for applications like tissue scaffolding and controlled drug delivery is an active area of research. acs.org this compound's amphiphilic nature could be harnessed to create self-assembling drug delivery vehicles, such as micelles or vesicles, an area requiring collaboration between synthetic chemists, materials scientists, and pharmacologists.
The link between agriculture and environmental science is another critical axis. Carbamates have long been used as pesticides. scielo.brdelaware.govinchem.org Future research, integrating chemistry, toxicology, and environmental science, will focus on designing new this compound-based pesticides that are highly effective against target pests but have minimal off-target toxicity and are readily biodegradable to reduce environmental persistence. Understanding the environmental fate of these compounds, from their breakdown in soil and water to their potential for bioaccumulation, requires a multi-faceted approach.
The synergy between synthetic chemistry and computational science is already evident and will continue to grow. As discussed in section 10.2, computational tools can dramatically accelerate the discovery process. Predictive models for toxicity, biological activity, and material properties will guide synthetic chemists to prioritize the most promising this compound analogs, saving significant time and resources.
Finally, the use of carbamates as protecting groups in organic synthesis and as building blocks for polymers like polyurethanes connects fundamental chemistry with industrial process engineering . nih.govnih.gov Research into more efficient catalytic systems for both the synthesis and degradation of carbamate-containing polymers, such as the thermolysis of the carbamate fraction from polyurethane waste, highlights the need for collaboration between academic research labs and industrial partners to address real-world challenges like plastic recycling. acs.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing octyl carbamate in laboratory settings?
- Synthesis : this compound can be synthesized via carbamoylation of octanol using appropriate reagents like isocyanates or carbamoyl chlorides. For example, a lipid-based nanoparticle study used a carbamate derivative synthesized by reacting octanol with a carbamoylating agent under controlled anhydrous conditions .
- Characterization : High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, as demonstrated in studies analyzing alkyl gallates and syringates (e.g., retention time and peak area analysis) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) should be used to confirm functional groups and structural integrity.
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodology : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via HPLC and mass spectrometry. For photostability, use light exposure chambers as described in sunscreen formulation studies .
- Key Parameters : Measure changes in melting point, crystallinity (via X-ray diffraction), and chemical decomposition products. Lipid-based nanoparticle studies highlight the importance of logP values in predicting stability in hydrophobic matrices .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound’s efficacy in drug delivery systems?
- Central Composite Design (CCD) : Used in sunscreen studies to optimize formulations by varying concentrations of active ingredients and excipients. This approach can be adapted to test this compound’s loading efficiency in lipid nanoparticles .
- In Vitro/In Vivo Correlation : Use Franz diffusion cells for permeability testing and LC-MS/MS for biodistribution analysis. For lipid nanoparticles, quantify drug release profiles in simulated physiological media .
Q. How can researchers resolve contradictions in this compound’s biological activity data across studies?
- Data Reconciliation : Perform meta-analysis using tools like RevMan to identify confounding variables (e.g., solvent polarity in bioactivity assays). In aflatoxin inhibition studies, discrepancies in IC₅₀ values were resolved by standardizing fungal culture conditions and normalizing data to mycelial weight .
- Mechanistic Studies : Use qRT-PCR to correlate biological effects (e.g., toxin inhibition) with gene expression levels (e.g., aflR in Aspergillus flavus) .
Q. What computational and experimental approaches are effective for studying this compound’s molecular interactions?
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or enzymes using software like GROMACS. Reference the molecular association patterns observed in octyl alcohol studies, where branching alkyl chains altered aggregation behavior .
- Spectroscopic Techniques : Fluorescence quenching assays and isothermal titration calorimetry (ITC) can quantify binding affinities with proteins or membranes.
Methodological Guidelines
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons, as applied in SPF determination studies . For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are recommended.
- Data Reproducibility : Adhere to protocols from the Beilstein Journal of Organic Chemistry: document synthetic procedures in detail, include raw spectral data in supplementary materials, and validate HPLC methods with calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
